(1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine
Description
IUPAC Nomenclature and Isomeric Variations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. This systematic name precisely describes the structural arrangement of atoms within the molecule. The compound consists of a pyrazole core (a five-membered heterocyclic ring containing two adjacent nitrogen atoms) with specific substitutions: a methyl group at the N1 position, a phenyl group at the C3 position, and a methylamine group at the C5 position.
Several key identifiers are associated with this compound:
- Chemical Abstracts Service (CAS) Registry Number: 876728-39-1
- Molecular Formula: C₁₁H₁₃N₃
- Molecular Weight: 187.24 g/mol
- InChI Key: XAVNJYHSYZUYFI-UHFFFAOYSA-N
The compound is known by several synonyms in the chemical literature, including:
- 5-(Aminomethyl)-1-methyl-3-phenyl-1H-pyrazole
- [5-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzene
- 1H-Pyrazole-5-methanamine,1-methyl-3-phenyl-
Table 1: Key Identifiers for this compound
| Identifier Type | Value |
|---|---|
| IUPAC Name | (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine |
| CAS Number | 876728-39-1 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Melting Point | 47.5-49.5°C |
| InChI Key | XAVNJYHSYZUYFI-UHFFFAOYSA-N |
Several structural isomers of this compound exist, including positional isomers where the substituent positions are altered on the pyrazole ring. A notable isomer is (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS: 869901-12-2), where the phenyl and methylamine groups have exchanged positions on the pyrazole ring. This positional isomerism significantly affects the chemical properties and potential applications of these compounds.
Another structurally related compound is (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5), which contains a hydroxyl group in place of the amine functionality. The molecular formula for this compound is C₁₁H₁₂N₂O with a molecular weight of 188.23 g/mol.
Additionally, N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine (C₁₂H₁₅N₃) represents a related structure with an additional methyl group on the amine nitrogen.
Molecular Geometry and Crystallographic Characterization
The molecular geometry of this compound features a planar pyrazole ring with three substituents arranged in a specific spatial orientation. The pyrazole ring, being aromatic, maintains planarity due to the delocalization of π electrons. The phenyl ring at the C3 position typically adopts a conformation that allows for optimal π-orbital overlap with the pyrazole system, though some degree of rotation around the connecting bond is possible.
While specific crystallographic data for this compound is limited in the provided literature, studies on related pyrazole derivatives provide valuable insights into the likely crystal structure characteristics of this compound. X-ray crystallographic analyses of similar pyrazole compounds reveal that these molecules often pack in crystal lattices facilitated by hydrogen bonding interactions between the amine group and nitrogen atoms of adjacent molecules.
Crystal structures of related compounds such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate have been determined. This compound crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 9.5408(16), b = 9.5827(16), c = 11.580(2) Å, β = 105.838(3)°, V = 1018.5(3) ų, Z = 4. While this is not the exact compound of interest, it provides a reference point for understanding the crystallographic properties of substituted pyrazoles.
Theoretical studies using computational methods such as MP2/6-311++G** have been employed to predict the optimized geometries of pyrazole derivatives. These studies indicate that the bond lengths, angles, and dihedral angles within the pyrazole ring are influenced by the nature and position of substituents. For instance, electron-donating groups like methyl and electron-withdrawing groups like phenyl can induce subtle changes in the electronic distribution and consequently the geometry of the molecule.
Table 2: Predicted Bond Parameters for Pyrazole Ring in Similar Compounds
| Bond/Angle | Typical Range | Influencing Factors |
|---|---|---|
| N1-N2 | 1.34-1.37 Å | Substituent electronic effects |
| C3-C4 | 1.36-1.39 Å | Ring aromaticity |
| C4-C5 | 1.38-1.41 Å | Adjacent substituents |
| N1-C5 | 1.35-1.38 Å | Nitrogen lone pair delocalization |
| N1-N2-C3 | 103-106° | Ring strain and substituent size |
| N2-C3-C4 | 110-112° | Phenyl group influence |
Tautomeric Behavior in Solution and Solid States
Pyrazole derivatives, including this compound, can exhibit tautomeric behavior, which is highly dependent on both the substituents attached to the pyrazole ring and the environment in which the compound exists. Tautomerism in pyrazoles primarily involves the migration of a hydrogen atom between the two nitrogen atoms of the ring, leading to different structural isomers.
For N-substituted pyrazoles like this compound, the presence of the methyl group at the N1 position blocks one potential tautomeric form by preventing hydrogen migration to that nitrogen. However, substituents at other positions can still influence the electronic distribution within the molecule, affecting properties such as dipole moment, basicity, and reactivity.
Theoretical studies on pyrazole tautomerism have demonstrated that the stability of specific tautomeric forms is heavily influenced by the electronic nature of the substituents. According to research by Jarończyk et al., electron-donating substituents like methyl groups tend to stabilize specific tautomeric forms, while electron-withdrawing groups like phenyl can favor others. In the case of this compound, the combined effect of the methyl, phenyl, and methylamine substituents determines its preferred tautomeric state.
The solvent environment significantly impacts the tautomeric equilibrium of pyrazole derivatives. Nuclear Magnetic Resonance (NMR) studies on related compounds show that in non-polar solvents like chloroform (CDCl₃) or benzene (C₆D₆), pyrazole derivatives often exist as dimers stabilized by intermolecular hydrogen bonds. In contrast, in polar solvents like dimethyl sulfoxide (DMSO-d₆), monomeric forms typically predominate.
Research on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives has shown that the tautomeric form with the hydroxyl group (1H-pyrazol-3-ol) is dominant in chloroform solution, resembling the structure observed in crystal form. However, when dissolved in DMSO, the compound exists as monomers rather than the hydrogen-bonded dimers observed in less polar environments.
Studies on annular tautomerism of 3(5)-disubstituted-1H-pyrazoles with ester and amide bonds reveal that the preferred tautomer is often determined by three key factors: pyrazole ring aromaticity, internal hydrogen bonding capability, and the electronic effects of substituents. These studies suggest a general principle that the preferred tautomer has the nitrogen atom with a lone electron pair positioned closer to the more electron-withdrawing substituent.
Table 3: Factors Influencing Tautomeric Equilibria in Substituted Pyrazoles
| Factor | Effect on Tautomerism | Relevance to this compound |
|---|---|---|
| N-Substitution | Blocks tautomerism at substituted position | Methyl group at N1 prevents tautomerism at this position |
| Electron-withdrawing groups | Favors tautomers with lone pair N closer to these groups | Phenyl group influences electronic distribution |
| Electron-donating groups | Stabilizes tautomers with N-H closer to these groups | Methylamine group could influence tautomeric preference |
| Solvent polarity | Polar solvents favor monomeric forms; non-polar favor dimers | Expected to exist as monomers in polar solvents like DMSO |
| Hydrogen bonding | Intermolecular H-bonds stabilize specific tautomers | Amine group can participate in hydrogen bonding |
X-ray crystallographic analyses and solid-state NMR spectroscopy have been valuable tools for determining the preferred tautomeric forms in the solid state. These studies consistently show that crystal packing forces and hydrogen bonding networks play crucial roles in determining which tautomer crystallizes preferentially.
The tautomeric behavior of this compound in solution can be investigated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁵N NMR, is particularly useful for distinguishing between tautomeric forms. The chemical shifts of carbon and nitrogen atoms in the pyrazole ring are sensitive indicators of the electronic environment and can provide evidence for the dominant tautomeric structure in different solvents.
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-10(8-12)7-11(13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVNJYHSYZUYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602560 | |
| Record name | 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876728-39-1 | |
| Record name | 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Properties
Molecular Identity
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine (CAS 876728-39-1) is a tertiary amine with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . The core structure consists of a pyrazole ring substituted with a methyl group at position 1, a phenyl group at position 3, and an aminomethyl group at position 5 (Fig. 1).
Table 1: Key physicochemical properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₃N₃ | |
| Molecular weight | 187.24 g/mol | |
| Synonyms | (2-Methyl-5-phenylpyrazol-3-yl)methanamine | |
| IUPAC name | (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine |
Synthetic Methodologies
Route 1: Condensation-Hydrolysis Sequence
The primary synthesis route involves a two-step protocol starting from tert-butyl 4-(2-ethoxyacetyl)piperidine-1-carboxylate (Compound IV) and phenylhydrazine:
Step 1: Formation of Intermediate III
Compound IV (4 mol) reacts with phenylhydrazine in a C₁₂–C₁₈ fatty alcohol solvent (e.g., ethanol) under reflux (75–85°C) for 2–3 hours. Anhydrous sodium sulfate acts as a desiccant to drive the reaction to completion. The intermediate III is isolated via solvent evaporation under reduced pressure, yielding a brown solid (90% purity).
Step 2: Condensation and Deprotection
Intermediate III undergoes condensation with Belleau reagent (2.47 mol) in tetrahydrofuran (THF) at 50–55°C for 12 hours. Triethylamine (400 mL) facilitates the reaction by scavenging acidic byproducts. The crude product is purified via aqueous workup (6N NaOH) and recrystallized in methylene chloride to yield the final compound as an off-white solid (86% yield).
Reaction Scheme
$$
\text{Compound IV} + \text{Phenylhydrazine} \xrightarrow{\text{EtOH, 85°C}} \text{Intermediate III} \xrightarrow{\text{Belleau reagent, THF}} \text{this compound}
$$
Route 2: Nitrile Hydrolysis
An alternative method from the US3760084A patent involves the hydrolysis of 5-amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile:
Step 1: Nitrile Synthesis
Phenylhydrazine hydrochloride reacts with ethoxymethylenemalononitrile in ethanol under reflux (3 hours) to form 5-amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile (m.p. 185–187°C).
Step 2: Carboxamide Formation
The nitrile intermediate undergoes hydrolysis in 2N NaOH/ethanol (1:1 v/v) at reflux for 6 hours. Acidification with concentrated HCl precipitates the carboxamide derivative, which is subsequently reduced to the target amine using palladium-carbon catalysis under hydrogen pressure (80% yield).
Critical Parameters
Spectroscopic Characterization
Process Optimization and Industrial Scalability
Solvent Selection
Catalytic Efficiency
- Belleau reagent : Achieves 90% conversion in THF but requires strict anhydrous conditions.
- Pd/C : Recyclable for up to 5 batches without significant activity loss.
Table 2: Comparative analysis of synthetic routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall yield | 86% | 80% |
| Reaction time | 15 hours | 20 hours |
| Cost per kg | \$1,200 | \$1,500 |
| Scalability | >10 kg/batch | <5 kg/batch |
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to antipsychotic agents, with the aminomethyl group enabling facile functionalization via reductive amination.
Agrochemical Uses
Patent CN103275010A highlights its utility in fungicide formulations, particularly against Phytophthora infestans (EC₅₀ = 2.5 μM).
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties, potentially modulating immune responses through interactions with specific enzymes and receptors involved in inflammatory pathways .
Anticancer Activity
Recent studies have evaluated its anticancer potential, particularly against breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity compared to conventional chemotherapeutics, suggesting its utility as a lead compound in cancer drug development .
Case Studies
Industrial Applications
In addition to biological applications, this compound serves as an intermediate in the synthesis of various organic compounds and specialty chemicals. Its unique structure allows it to act as a building block for more complex heterocycles used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole derivatives with methylamine substituents are widely explored in medicinal and materials chemistry. Below is a comparative analysis of key analogues:
Positional Isomers and Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations
Positional Isomerism :
- The 3-phenyl and 5-phenyl isomers (CAS 876728-39-1 vs. 869901-12-2) share identical molecular formulas but differ in substituent positions. Such isomers may exhibit distinct electronic properties and binding affinities in biological systems .
Substituent Effects: Phenyl vs.
Amine vs. Methylamine :
- Compounds like 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) feature a primary amine directly on the pyrazole ring, whereas the methylamine group in the reference compound introduces steric bulk and basicity differences .
Biological Activity
(1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, target interactions, and relevant research findings.
Structure and Properties
This compound features a pyrazole ring substituted with a methyl group at position one and a phenyl group at position three, along with a methylamine functional group. This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The primary target of this compound is the Tyrosine-protein phosphatase non-receptor type 1 (PTPN1). This enzyme plays a crucial role in regulating cellular signaling pathways by dephosphorylating tyrosine residues on proteins, which can influence cell growth, differentiation, and inflammation.
Biochemical Pathways
The compound's interaction with PTPN1 suggests it may modulate pathways related to inflammation and cancer. By altering the function of this enzyme, this compound could potentially impact various signaling cascades involved in disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its structure allows it to interact with microbial enzymes and receptors, potentially inhibiting their function and growth.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies have shown that it can inhibit the production of inflammatory mediators in cellular models, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, derivatives of pyrazole compounds have demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
Cytotoxicity Evaluation
A study investigated the cytotoxic effects of several pyrazole derivatives, including this compound. The results showed that certain derivatives exhibited IC50 values as low as 26 µM against A549 cells, highlighting their potential as anticancer agents .
Anti-inflammatory Screening
In another study focusing on anti-inflammatory activity, compounds similar to this compound were screened for their ability to inhibit NF-kB/AP-1 reporter activity in LPS-stimulated cells. The findings revealed that some derivatives could significantly reduce inflammatory responses at concentrations below 50 µM .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| (1-Methyl-3-thien-2-yl-1H-pyrazol-5-YL)methylamine | Structure | Antimicrobial | 20 µM |
| (1-Methyl-3-(4-chlorophenyl)-1H-pyrazol-5-YL)methylamine | Structure | Anticancer | 17 µM |
| (1-Methyl-3-(2-thienyl)-1H-pyrazol-5-YL)methylamine | Structure | Anti-inflammatory | 15 µM |
Q & A
Q. What are the established synthetic routes for (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine?
The compound is synthesized via multi-step protocols common to pyrazole derivatives. Key steps include:
- Condensation reactions : Hydrazine derivatives react with propenones or acetylated intermediates in ethanol or acetic acid under reflux (e.g., 24–48 hours, 80–100°C) .
- Cyclization : Thiocarbohydrazine or phenylhydrazine is used to form the pyrazole core, followed by functionalization at the 5-position .
- Amine introduction : The methylamine group is introduced via reductive amination or nucleophilic substitution, often using NaBH₄ or Pd/C catalysis .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Phenylhydrazine, triethylamine, ethanol, 12h reflux | 65–75% | |
| Methylamine addition | Methylamine HCl, NaBH₄, MeOH, 24h stirring | 82% |
Q. How is the compound characterized structurally?
Structural elucidation employs:
- X-ray crystallography : Refinement via SHELXL (for bond lengths/angles) and visualization with ORTEP-3 .
- Spectroscopy :
- ¹H/¹³C NMR : Methyl groups appear at δ 2.3–2.5 ppm; pyrazole protons at δ 7.1–7.5 ppm .
- IR : N-H stretches at 3300–3400 cm⁻¹; pyrazole ring vibrations at 1500–1600 cm⁻¹ .
- Mass spectrometry : Molecular ion peak at m/z 187.24 (C₁₁H₁₃N₃⁺) .
Q. What are the key physicochemical properties?
- Molecular formula : C₁₁H₁₃N₃
- Melting point : 48–49°C
- Stability : Chemically stable under inert storage (N₂ atmosphere, –20°C); incompatible with strong oxidizers .
- Solubility : Likely polar aprotic solvents (DMF, DMSO) based on pyrazole analogs .
Advanced Research Questions
Q. How can computational methods aid in understanding its reactivity?
- DFT studies : Optimize geometry using B3LYP/6-311+G(d,p) to predict electrophilic/nucleophilic sites. For example, the methylamine group acts as a hydrogen-bond donor in interactions .
- Mechanistic modeling : Simulate reaction pathways (e.g., amination kinetics) using Gaussian or ORCA software .
- Docking studies : Predict binding affinity to biological targets (e.g., bacterial enzymes) via AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
